1-(4-cyanophenyl)-N-methylmethanimine oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-cyanophenyl)-N-methylmethanimine oxide, commonly known as Mecamylamine, is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). It was initially developed as a medication for hypertension, but its use has been expanded to include research in the fields of neuroscience, pharmacology, and toxicology.

Mecanismo De Acción

Mecamylamine acts as a non-competitive antagonist of 1-(4-cyanophenyl)-N-methylmethanimine oxide, which are ligand-gated ion channels that mediate the effects of acetylcholine and other neurotransmitters. By binding to the receptor and blocking its ion channel, Mecamylamine reduces the flow of ions across the cell membrane and inhibits the release of neurotransmitters. This results in a decrease in the activity of the nervous system and a variety of physiological and behavioral effects.

Biochemical and Physiological Effects:

Mecamylamine has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, receptor density, and gene expression. It has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation, and to decrease the expression of genes involved in synaptic plasticity and neurotrophic signaling. Mecamylamine has also been shown to affect the cardiovascular system, causing a decrease in blood pressure and heart rate.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Mecamylamine has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for 1-(4-cyanophenyl)-N-methylmethanimine oxide. It can be used in a variety of animal models and behavioral assays to investigate the role of 1-(4-cyanophenyl)-N-methylmethanimine oxide in various physiological and pathological processes. However, Mecamylamine also has several limitations, including its potential toxicity, narrow therapeutic window, and limited bioavailability. These factors must be taken into account when designing experiments and interpreting results.

Direcciones Futuras

There are several future directions for research on Mecamylamine, including the development of new drugs for smoking cessation, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. There is also a need for further studies on the pharmacokinetics and pharmacodynamics of Mecamylamine, as well as its potential interactions with other drugs and environmental factors. Overall, Mecamylamine remains a valuable tool for scientific research and has the potential to lead to new insights into the functioning of the nervous system and the development of novel therapeutic interventions.

Aplicaciones Científicas De Investigación

Mecamylamine has been widely used in scientific research to investigate the role of 1-(4-cyanophenyl)-N-methylmethanimine oxide in various physiological and pathological processes. It has been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, and to affect the behavior of animals in various models of addiction, anxiety, and depression. Mecamylamine has also been used to study the effects of nicotine on the brain and to develop new drugs for smoking cessation.

Propiedades

Número CAS |

16089-70-6 |

|---|---|

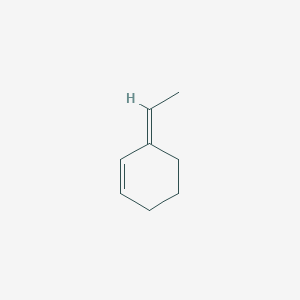

Fórmula molecular |

C9H8N2O |

Peso molecular |

160.17 g/mol |

Nombre IUPAC |

1-(4-cyanophenyl)-N-methylmethanimine oxide |

InChI |

InChI=1S/C9H8N2O/c1-11(12)7-9-4-2-8(6-10)3-5-9/h2-5,7H,1H3/b11-7+ |

Clave InChI |

FFCBANXLHSMECF-YRNVUSSQSA-N |

SMILES isomérico |

C/[N+](=C\C1=CC=C(C=C1)C#N)/[O-] |

SMILES |

C[N+](=CC1=CC=C(C=C1)C#N)[O-] |

SMILES canónico |

C[N+](=CC1=CC=C(C=C1)C#N)[O-] |

Sinónimos |

Benzonitrile,4-[(methylimino)methyl]-N(4)-oxide |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)

![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)

![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)